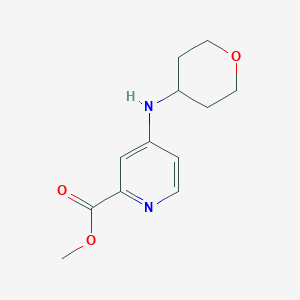![molecular formula C9H16NO+ B8282379 (1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one](/img/structure/B8282379.png)
(1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one is a bicyclic quaternary ammonium compound. This compound is known for its unique structure, which includes a bicyclic framework with a nitrogen atom incorporated into the ring system. The presence of the quaternary ammonium group makes it a positively charged ion, which can interact with various biological molecules and systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable bicyclic ketone with a methylating agent to introduce the quaternary ammonium group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
(1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The quaternary ammonium group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines can react with the quaternary ammonium group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted ammonium compounds.
科学研究应用
Chemistry
In chemistry, (1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one is used as a reagent in various organic synthesis reactions. Its unique structure and reactivity make it valuable for the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of quaternary ammonium compounds with biological membranes and proteins. Its positively charged nature allows it to interact with negatively charged biological molecules, making it useful in various biochemical assays.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development, particularly in areas where modulation of ion channels or receptors is desired.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of other complex molecules. Its reactivity and stability make it suitable for use in various industrial processes, including the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets. The quaternary ammonium group allows it to bind to negatively charged sites on proteins or membranes, potentially modulating their function. This interaction can affect various cellular pathways and processes, depending on the specific target and context.
相似化合物的比较
Similar Compounds
(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl: This compound is structurally similar but lacks the quaternary ammonium group.
1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole: Another bicyclic compound with different functional groups and reactivity.
Uniqueness
The uniqueness of (1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one lies in its quaternary ammonium group, which imparts distinct chemical and biological properties. This makes it particularly valuable for applications where positive charge and specific interactions with biological molecules are required.
属性
分子式 |
C9H16NO+ |
|---|---|
分子量 |
154.23 g/mol |
IUPAC 名称 |
(1S,5R)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C9H15NO/c1-10-7-3-2-4-8(10)6-9(11)5-7/h7-8H,2-6H2,1H3/p+1/t7-,8+ |
InChI 键 |
RHWSKVCZXBAWLZ-OCAPTIKFSA-O |
手性 SMILES |
C[NH+]1[C@@H]2CCC[C@H]1CC(=O)C2 |
规范 SMILES |
C[NH+]1C2CCCC1CC(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(3-Bromo-4-methoxy-phenyl)-{4-[(triisopropylsilyl)-ethynyl]-phenyl}-methanol](/img/structure/B8282333.png)








